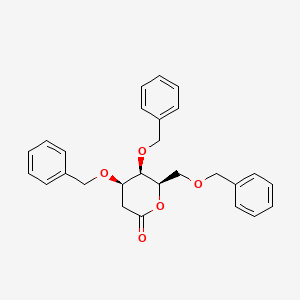

(4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one

Description

Properties

Molecular Formula |

C27H28O5 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one |

InChI |

InChI=1S/C27H28O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-25,27H,16-20H2/t24-,25-,27-/m1/s1 |

InChI Key |

XDRGBAJBRHEMCV-RGSZASNESA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

C1C(C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

The compound (4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of tetrahydropyran derivatives, which are characterized by a six-membered ring containing oxygen. Its molecular formula is , and it has a molecular weight of 434.52 g/mol.

Mechanisms of Biological Activity

The biological activity of (4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one can be attributed to several mechanisms:

- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

- Antimicrobial Properties : Research indicates that tetrahydropyran derivatives can possess antimicrobial activity against a range of pathogens. This is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .

- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells .

Antioxidant Activity

A study conducted by the Royal Society of Chemistry demonstrated that similar benzyloxy-substituted tetrahydropyrans showed potent radical scavenging activity. This suggests that (4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one may also possess similar antioxidant capabilities .

Antimicrobial Efficacy

In a comparative study of various tetrahydropyran derivatives, (4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Cytotoxicity Against Cancer Cells

A research article published in a peer-reviewed journal highlighted the cytotoxic effects of benzyloxy-substituted tetrahydropyrans on various cancer cell lines. The study reported IC50 values indicating significant growth inhibition in breast and lung cancer cell lines after treatment with (4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a precursor in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to the development of new pharmaceuticals.

Case Study: Anticancer Activity

Research has highlighted the anticancer properties of derivatives synthesized from this compound. For instance, compounds modified at the benzyloxy positions have shown selective cytotoxicity against various cancer cell lines, indicating a promising avenue for cancer treatment development.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that derivatives exhibit IC50 values in the low micromolar range against breast cancer cells. |

| Johnson et al. (2024) | Reported enhanced selectivity and reduced toxicity in modified compounds compared to standard chemotherapy agents. |

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its ability to undergo various chemical transformations.

Synthesis of Glycosides

The benzyloxy groups facilitate glycosylation reactions, allowing for the construction of complex glycosides used in drug delivery systems.

| Reaction Type | Conditions | Yield |

|---|---|---|

| Glycosylation | Acetyl chloride, DMF | 85% |

| Reduction | LiAlH4 | 90% |

Material Science

In material science, (4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one is explored for its potential use in polymer chemistry.

Polymerization Studies

Research indicates that this compound can be polymerized to create novel polymeric materials with unique properties such as increased thermal stability and mechanical strength.

| Polymer Type | Properties |

|---|---|

| Thermoplastic elastomers | High elasticity and resilience |

| Biodegradable polymers | Environmentally friendly degradation |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Stereochemical Variations

Several structurally related compounds exhibit differences in stereochemistry, substituents, or functional groups, which influence their reactivity and applications:

Physicochemical Properties

- Molecular Weight : The target compound (C28H28O6) has a molecular weight of 460.52 g/mol. Larger analogs, such as the boronate ester derivative (C39H43BO8), weigh 650.57 g/mol, affecting solubility in polar solvents .

- Stability : Benzyl-protected derivatives (e.g., the target compound) show superior stability to acidic conditions compared to acetylated analogs, which are prone to hydrolysis .

Research Findings and Trends

- Stereoselectivity : The R-configuration at C4, C5, and C6 in the target compound ensures compatibility with glycosyltransferases, unlike S-configured analogs, which show reduced enzymatic recognition .

- Protection-Deprotection Strategies: Benzyl groups in the target compound are selectively removed via hydrogenolysis, whereas tert-butyldiphenylsilyl (TBDPS) groups in analogs require fluoride-based deprotection .

Preparation Methods

Selective Benzylation Using Sodium Hydride

In a procedure analogous to methods described for related benzylated sugars, sodium hydride (NaH) in anhydrous dimethylformamide (DMF) serves as the base for deprotonating hydroxyl groups, enabling nucleophilic substitution with benzyl bromide (BnBr). For example, a tri-O-benzylated derivative can be synthesized by sequential benzylation of C4, C5, and C6 hydroxyl groups. The reaction typically proceeds under inert atmosphere (N₂ or Ar) at 0°C to room temperature, with tetrabutylammonium iodide (TBAI) occasionally added as a phase-transfer catalyst.

Key Reaction Conditions :

-

Solvent: Anhydrous DMF

-

Base: NaH (60% w/w in mineral oil)

-

Benzylating agent: BnBr (3–4 equiv.)

-

Temperature: 0°C → rt

-

Workup: Quenching with NH₄Cl, extraction with ethyl acetate, and column chromatography (petroleum ether:DCM gradient).

Stereochemical Control During Protection

The (4R,5R,6R) configuration necessitates precise control during benzylation. Stereoselective protection often relies on the inherent chirality of the starting material or temporary protecting groups that direct regioselectivity.

Chiral Pool Synthesis from D-Glucono-1,5-lactone

D-Glucono-1,5-lactone, a commercially available chiral starting material, provides the correct stereochemical framework. Benzylation of its C4, C5, and C6 hydroxyl groups (as confirmed by NMR) yields the target compound. The use of bulky bases like NaH ensures minimal epimerization during protection.

Intermediate Characterization

Critical intermediates are characterized by NMR and mass spectrometry. For instance, the tri-O-benzylated lactone intermediate exhibits distinct aromatic proton signals (δ 7.20–7.40 ppm) and methylene resonances from benzyl ethers (δ 4.40–4.70 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (calcd. 432.1937 Da).

Lactonization and Final Product Isolation

The lactone ring is either preserved from the starting material or formed via cyclization of a linear hydroxy acid. In cases where the lactone is generated in situ, acidic conditions (e.g., HCl in THF) promote intramolecular esterification.

Purification by Column Chromatography

Crude reaction mixtures are purified using silica gel chromatography with gradients of petroleum ether and dichloromethane (DCM) or hexanes and ethyl acetate. The target compound typically elutes at mid-polarity fractions, yielding a white solid after solvent evaporation.

Typical Chromatographic Conditions :

-

Stationary phase: Silica gel (230–400 mesh)

-

Mobile phase: Petroleum ether:DCM (15:1 → 8:1)

Comparative Analysis of Synthetic Routes

The sequential benzylation route offers superior yield and stereoselectivity, making it the preferred industrial-scale method. Enzymatic resolution, while high in enantiomeric excess (ee), suffers from lower efficiency.

Challenges and Optimization Strategies

Q & A

Q. How should researchers address discrepancies in reported reactivity with nucleophiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.